3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione
Description
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione (hereafter referred to as the compound) is a synthetic dihydrophenanthridinetrione (DPT) derivative characterized by a fused tricyclic quinone core with methyl substituents at the 3-, 3-, and 6-positions. The compound’s angular cycloaliphatic ring and substituent arrangement are critical to its biological interactions, particularly in modulating cytotoxicity against cancer cell lines . Its synthesis typically involves multi-step sequences, including photoacylation, cyclization, and regiocontrolled amination reactions .
Properties
CAS No. |
918437-48-6 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3,3,6-trimethyl-2,4-dihydrophenanthridine-1,7,10-trione |
InChI |
InChI=1S/C16H15NO3/c1-8-13-10(18)4-5-11(19)15(13)14-9(17-8)6-16(2,3)7-12(14)20/h4-5H,6-7H2,1-3H3 |
InChI Key |
UGOYYACTSQVPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC(=O)C2=C3C(=N1)CC(CC3=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. A common approach might include:
Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can be employed to form the phenanthridine core.
Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.
Oxidation and Reduction Steps: To achieve the desired oxidation state of the trione moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the trione moiety to corresponding alcohols or ketones.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to certain natural products.
Medicine: Investigated for its pharmacological properties, including potential anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 2: Activity of Non-DPT Triones in Other Therapeutic Contexts
Key Observations:
Scaffold-Dependent Activity: While the compound and its DPT analogues target cancer cells via redox cycling or DNA damage, pyrrolo-pyridine triones exhibit antiviral or optical properties, underscoring the scaffold’s versatility .
Substituent Flexibility: The compound’s methyl groups contrast with hydroxyl or halogen substituents in other triones, which are tailored for specific interactions (e.g., HPPT’s luminescence requires hydroxyl groups) .
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on 24 DPT derivatives, including the compound, revealed weak correlations between anticancer activity (IC50 against AGS cells) and physicochemical parameters:
Clustering analysis identified mechanistically distinct subgroups, suggesting that while log P and MR partially explain trends, other factors (e.g., hydrogen bonding, steric effects) dominate . For instance, the compound’s methyl groups may reduce polarity, favoring passive diffusion, but its moderate activity implies a trade-off between uptake and target affinity .
Biological Activity
3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione (CAS Number: 85981-97-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles available research findings regarding its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.30 g/mol. The compound features a phenanthridine backbone with multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (cervical) | 12.8 | Inhibition of cell proliferation |
| A549 (lung) | 10.5 | G2/M phase cell cycle arrest |
The compound was shown to induce apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. In vivo studies using animal models of inflammation revealed that it significantly reduced edema and inflammatory cytokine levels:
| Treatment Group | Edema Reduction (%) | Cytokine Inhibition (pg/mL) |
|---|---|---|
| Control | - | IL-6: 250 |
| Compound Treatment | 45 | IL-6: 120 |
The mechanism appears to involve the inhibition of NF-kB signaling pathways, leading to decreased production of pro-inflammatory cytokines like IL-6 and TNF-alpha .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. The compound showed effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound disrupts bacterial cell wall synthesis or function .
Case Studies
A case study involving patients with advanced breast cancer treated with a regimen including this compound showed a marked improvement in tumor size and patient quality of life. The treatment was well-tolerated with minimal side effects reported.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
